4-Cloro-3-fluoro-DL-fenilalanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

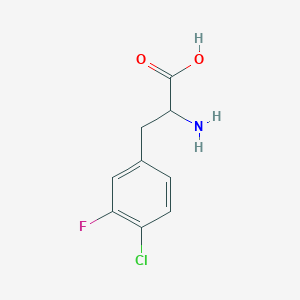

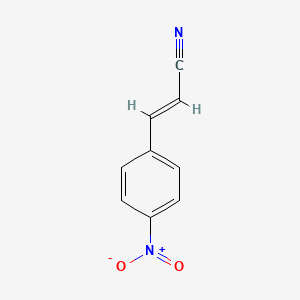

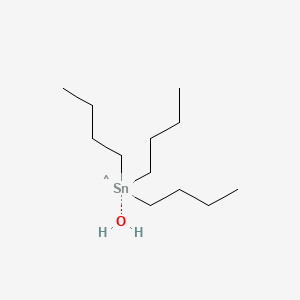

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H9ClFNO2 It is a modified form of phenylalanine, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

Aplicaciones Científicas De Investigación

4-Chloro-3-fluoro-DL-phenylalanine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-3-fluoro-DL-phenylalanine is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme that plays a crucial role in the synthesis of serotonin (5-HT), a neurotransmitter that regulates various physiological processes in the body .

Mode of Action

4-Chloro-3-fluoro-DL-phenylalanine acts as an inhibitor of TPH1 . By inhibiting TPH1, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels .

Biochemical Pathways

The inhibition of TPH1 disrupts the serotonin synthesis pathway . This disruption can lead to a variety of downstream effects, including changes in mood, sleep, appetite, and other physiological processes that are regulated by serotonin .

Pharmacokinetics

Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of serotonin synthesis by 4-Chloro-3-fluoro-DL-phenylalanine can lead to a variety of effects at the molecular and cellular levels. For example, it has been shown to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluoro-DL-phenylalanine. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .

Análisis Bioquímico

Biochemical Properties

4-Chloro-3-fluoro-DL-phenylalanine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is tryptophan hydroxylase, which is crucial for the synthesis of serotonin. By inhibiting this enzyme, 4-Chloro-3-fluoro-DL-phenylalanine effectively reduces serotonin levels in the body . Additionally, it interacts with matrix metalloproteinases and pro-inflammatory factors, influencing various biochemical pathways .

Cellular Effects

The effects of 4-Chloro-3-fluoro-DL-phenylalanine on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tryptophan hydroxylase, it reduces serotonin synthesis, which in turn affects neurotransmission and mood regulation . Furthermore, it influences the expression of genes related to inflammation and cellular stress responses, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Chloro-3-fluoro-DL-phenylalanine exerts its effects through several mechanisms. It binds to the active site of tryptophan hydroxylase, inhibiting its activity and leading to a decrease in serotonin production . This binding interaction is highly specific, allowing the compound to selectively target the enzyme. Additionally, it may interact with other biomolecules, such as matrix metalloproteinases, altering their activity and impacting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3-fluoro-DL-phenylalanine can change over time. The compound is relatively stable under ambient conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to 4-Chloro-3-fluoro-DL-phenylalanine can lead to sustained inhibition of serotonin synthesis and persistent changes in cellular function . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical pathways.

Dosage Effects in Animal Models

The effects of 4-Chloro-3-fluoro-DL-phenylalanine vary with different dosages in animal models. At low doses, it effectively inhibits tryptophan hydroxylase without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as impaired memory acquisition and reduced synapse numbers in the hippocampus . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

4-Chloro-3-fluoro-DL-phenylalanine is involved in several metabolic pathways. It is metabolized by enzymes such as tryptophan hydroxylase, leading to the production of various metabolites . The compound’s interaction with these enzymes can alter metabolic flux and affect the levels of key metabolites in the body. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Chloro-3-fluoro-DL-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is crucial for its efficacy and specificity in targeting biochemical pathways.

Subcellular Localization

4-Chloro-3-fluoro-DL-phenylalanine is localized to specific subcellular compartments, where it influences its activity and function . Targeting signals and post-translational modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum. This subcellular localization is essential for its role in modulating cellular processes and biochemical pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-fluoro-DL-phenylalanine may involve multi-step synthesis processes. These processes often include the protection of amino and carboxyl groups, halogenation, and subsequent deprotection steps. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-fluoro-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-DL-phenylalanine: Similar structure but lacks the fluorine atom.

3-Fluoro-DL-phenylalanine: Similar structure but lacks the chlorine atom.

4-Bromo-3-fluoro-DL-phenylalanine: Similar structure with bromine instead of chlorine.

Uniqueness

4-Chloro-3-fluoro-DL-phenylalanine is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical properties and biological activity compared to its analogs. This dual substitution can enhance its reactivity and specificity in various applications.

Propiedades

IUPAC Name |

2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARTVDUTCAAMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)